molecular formula C22H21Cl2N3OS B6516441 N-(3,5-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide CAS No. 899906-24-2

N-(3,5-dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide

Cat. No.: B6516441
CAS No.: 899906-24-2
M. Wt: 446.4 g/mol
InChI Key: BGAUKMYXFQLUSH-UHFFFAOYSA-N
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Description

N-(3,5-Dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a 3,5-dichlorophenyl group and a 1,4-diazaspiro[4.5]deca-1,3-diene scaffold. The compound’s structural complexity arises from its spirocyclic core, which imparts conformational rigidity, and the sulfanyl-acetamide linker that facilitates interactions with biological targets.

Properties

IUPAC Name

N-(3,5-dichlorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3OS/c23-16-11-17(24)13-18(12-16)25-19(28)14-29-21-20(15-7-3-1-4-8-15)26-22(27-21)9-5-2-6-10-22/h1,3-4,7-8,11-13H,2,5-6,9-10,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUKMYXFQLUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Name Substituents Structural Features
N-(3,5-Dichlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (Target) 3,5-Cl₂Ph, phenyl 1,4-Diazaspiro[4.5]deca-1,3-diene core; sulfanyl linker
N-(3,4-Dichlorophenyl)-2-{[3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide 3,4-Cl₂Ph, 4-MePh 1,4-Diazaspiro core with 4-methylphenyl; 3,4-dichloro substitution
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-Cl₂Ph, pyrazolone Pyrazolone heterocycle; lacks spirocyclic system

Key Observations :

  • Substituent Position : The target compound’s 3,5-dichlorophenyl group contrasts with the 3,4-dichlorophenyl substituent in , which alters steric and electronic profiles. The latter’s para-methyl group on the phenyl ring (4-MePh) may enhance lipophilicity compared to the target’s unsubstituted phenyl.
  • Heterocyclic Core : The 1,4-diazaspiro[4.5]deca-1,3-diene system in the target and provides conformational constraints absent in the pyrazolone-based analog . This rigidity may influence binding affinity to biological targets.

Spectroscopic and Crystallographic Data

Table 2: Spectroscopic Comparisons

Compound IR (C=O stretch) ¹H-NMR (Key Signals) Crystallographic Features
Target Compound ~1680 cm⁻¹* δ ~3.9 (CH₂CO), δ ~10.2 (NHCO) Not reported in evidence
Analog Not reported Similar CH₂CO and NHCO signals expected No data
Pyrazolone Derivative 1681 cm⁻¹ δ 3.9 (CH₂CO), δ 10.2 (NHCO), δ 1.9–2.8 (cyclopentyl CH₂) Dihedral angles: 54.8–77.5°; R₂²(10) H-bond dimers

Notes:

  • The target’s C=O stretch (~1680 cm⁻¹) aligns with typical acetamide IR profiles .
  • The pyrazolone analog exhibits distinct cyclopentyl proton signals (δ 1.9–2.8) absent in spirocyclic compounds.
  • Crystallographic studies of reveal dihedral angles (54.8–77.5°) between aromatic rings, suggesting conformational flexibility impacting intermolecular interactions like N–H⋯O hydrogen bonding .

Research Findings and Implications

Substituent Effects :

  • Electron-Withdrawing Cl Groups : The 3,5-dichloro pattern may increase electrophilicity at the acetamide carbonyl, favoring nucleophilic interactions.
  • Steric Hindrance : The 3,5-substitution reduces steric clashes compared to 3,4-dichloro derivatives, possibly improving solubility .

Hydrogen-Bonding Networks : The sulfanyl linker in the target may engage in weaker S⋯H interactions compared to O/N–H bonds in , affecting crystal packing or bioactivity.

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